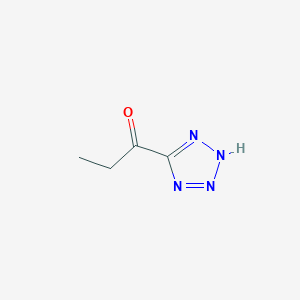
N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine is a fluorinated amino acid derivative It is characterized by the presence of an acetyl group, a trifluoromethyl group, and a hydroxyl group attached to the alanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine typically involves the introduction of the trifluoromethyl group and the acetyl group onto the alanine backbone. One common method involves the use of trifluoroacetic acid and acetic anhydride as reagents. The reaction is carried out under controlled conditions to ensure the selective introduction of the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoromethyl group or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the alanine backbone .
Applications De Recherche Scientifique
N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. The acetyl and hydroxyl groups also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoro-DL-alanine: Another fluorinated amino acid with similar properties but lacking the acetyl and hydroxyl groups.
Ethyl N-acetyl-3,3,3-trifluoro-2-hydroxyalaninate: An ester derivative with similar functional groups but different reactivity
Uniqueness
N-acetyl-3,3,3-trifluoro-2-hydroxy-l-alanine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C5H6F3NO4 |
|---|---|
Poids moléculaire |
201.10 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3,3,3-trifluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C5H6F3NO4/c1-2(10)9-4(13,3(11)12)5(6,7)8/h13H,1H3,(H,9,10)(H,11,12)/t4-/m0/s1 |
Clé InChI |
VTYKESRGIHXWOH-BYPYZUCNSA-N |
SMILES isomérique |
CC(=O)N[C@](C(=O)O)(C(F)(F)F)O |
SMILES canonique |
CC(=O)NC(C(=O)O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)


![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)







![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)

![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)
